molecular formula C15H24ClNS B13444635 Tenocyclidine-d10 Hydrochloride

Tenocyclidine-d10 Hydrochloride

Cat. No.: B13444635
M. Wt: 295.9 g/mol
InChI Key: IIPLEZRBGQCZMF-YSVDEZPHSA-N
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Description

Tenocyclidine-d10 Hydrochloride is a useful research compound. Its molecular formula is C15H24ClNS and its molecular weight is 295.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24ClNS

Molecular Weight

295.9 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-(1-thiophen-2-ylcyclohexyl)piperidine;hydrochloride

InChI

InChI=1S/C15H23NS.ClH/c1-3-9-15(10-4-1,14-8-7-13-17-14)16-11-5-2-6-12-16;/h7-8,13H,1-6,9-12H2;1H/i2D2,5D2,6D2,11D2,12D2;

InChI Key

IIPLEZRBGQCZMF-YSVDEZPHSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCCCC2)C3=CC=CS3)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)N3CCCCC3.Cl

Origin of Product

United States

Research Context and Historical Foundations of Tenocyclidine D10 Hydrochloride

Significance of Arylcyclohexylamines in Chemical Research

Arylcyclohexylamines represent a class of chemical compounds that have been a subject of extensive research for their diverse pharmacological activities. wikipedia.orgen-academic.com This class is structurally defined by a cyclohexylamine (B46788) unit with an aryl group attached to the same carbon as the amine. wikipedia.orgpsychonautwiki.org The aryl group is typically a phenyl ring, which can be substituted, and the amine is often a secondary or tertiary amine, such as piperidine (B6355638) or pyrrolidine. wikipedia.orgpsychonautwiki.org

The scientific journey of arylcyclohexylamines began with the synthesis of PCA (1-phenylcyclohexan-1-amine) in 1907. wikipedia.org However, it was the discovery of Phencyclidine (PCP) in 1956 by a team at Parke-Davis that marked a pivotal moment, unveiling the anesthetic properties of this class. wikipedia.orgtaylorandfrancis.com Subsequent research at Parke-Davis led to the development of other derivatives, including the well-known anesthetic Ketamine. wikipedia.orgnih.gov

The pharmacological versatility of arylcyclohexylamines stems from their ability to interact with multiple targets in the central nervous system. wikipedia.orgen-academic.com Their primary mechanism of action for many compounds in this class is as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is responsible for their dissociative anesthetic effects. en-academic.comdrugs.com Beyond NMDA receptor antagonism, various arylcyclohexylamines have been found to exhibit properties such as dopamine (B1211576) reuptake inhibition, and interactions with sigma and opioid receptors. wikipedia.orgen-academic.com This wide range of pharmacological activities has spurred ongoing research into their potential as stimulants, analgesics, and neuroprotective agents. wikipedia.org

Evolution of Tenocyclidine (B1683004) Research and its Analogs

Tenocyclidine (TCP) is a notable analog of PCP, where the phenyl group is replaced by a thiophene (B33073) ring. wikipedia.orgcaymanchem.com It was also discovered at Parke-Davis in the late 1950s. wikipedia.orgiiab.me Research revealed that TCP is a potent dissociative anesthetic, with effects similar to but considerably more potent than PCP. wikipedia.orgiiab.me

A key focus of Tenocyclidine research has been its interaction with the NMDA receptor. TCP exhibits a higher affinity for the NMDA receptor compared to PCP, but a lower affinity for sigma receptors. wikipedia.orgiiab.me This specific binding profile has made the radiolabeled form of TCP, specifically [³H]TCP, a widely used tool in research to study the NMDA receptor complex. wikipedia.orgiiab.me

The exploration of Tenocyclidine and its analogs is part of a broader effort to understand the structure-activity relationships within the arylcyclohexylamine class. By modifying the core structure, researchers can fine-tune the pharmacological profile of these compounds, leading to the development of molecules with more selective actions. wikipedia.orgen-academic.com For instance, the modification of the aryl ring or the amine group can lead to derivatives with varying potencies and receptor affinities. researchgate.net

Rationale for Deuterium-Labeled Compounds in Advanced Chemical and Biological Research

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), are invaluable tools in modern scientific research. clearsynth.comclearsynth.com This isotopic substitution, while seemingly subtle, results in distinct physical and chemical properties that can be exploited in a variety of applications without significantly altering the compound's fundamental chemical structure or biological activity. scispace.commusechem.com

One of the primary reasons for using deuterium-labeled compounds is the Kinetic Isotope Effect (KIE) . symeres.comjuniperpublishers.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. musechem.com This means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process. juniperpublishers.com This effect is particularly relevant in drug metabolism studies, where it can be used to investigate metabolic pathways and improve the metabolic stability of drug candidates. clearsynth.comsymeres.com

Furthermore, deuterium-labeled compounds serve as excellent tracers in various biological and chemical systems. Because deuterium is a stable, non-radioactive isotope, it can be safely used in studies to track the fate of molecules in complex biological matrices. scispace.com Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish between the deuterated and non-deuterated forms of a compound, allowing for precise quantification and analysis. acs.org

Overview of Deuteration Strategies in Pharmaceutical and Forensic Science

In pharmaceutical science , deuteration has emerged as a strategic tool for drug discovery and development. clearsynth.comnih.gov By selectively replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the metabolic rate of a drug can be slowed down. juniperpublishers.comnih.gov This can lead to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure, potentially allowing for lower or less frequent dosing. musechem.com The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies the success of this "deuterium switch" approach. nih.govresearchgate.net

Deuteration is also employed to:

Investigate metabolic pathways: By observing how the presence of deuterium alters the formation of metabolites, researchers can gain insights into the metabolic fate of a drug. clearsynth.comsymeres.com

Reduce the formation of toxic metabolites: If a toxic metabolite is formed through a metabolic pathway involving C-H bond cleavage, deuteration at that site can reduce its formation, thereby improving the drug's safety profile. juniperpublishers.com

Act as internal standards: Deuterated compounds are widely used as internal standards in quantitative bioanalysis using mass spectrometry due to their similar chemical properties and distinct mass.

In forensic science , deuterated compounds, including Tenocyclidine-d10 Hydrochloride, play a crucial role as internal standards for the accurate quantification of their non-deuterated counterparts in biological samples. The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response, ensuring the reliability of the analytical results. This is particularly important in the analysis of controlled substances and their metabolites.

Summary of Key Concepts
ConceptDescriptionRelevance to this compound
ArylcyclohexylaminesA class of compounds with a cyclohexylamine core and an attached aryl group, known for diverse CNS activity. wikipedia.orgen-academic.comTenocyclidine is a member of this class, providing the foundational structure for the deuterated compound. wikipedia.org
NMDA Receptor AntagonismA primary mechanism of action for many arylcyclohexylamines, leading to dissociative effects. en-academic.comdrugs.comTenocyclidine is a potent NMDA receptor antagonist, and this activity is a key area of research. wikipedia.orgiiab.me
Deuterium LabelingThe substitution of hydrogen with its stable isotope, deuterium. clearsynth.comThe "d10" in this compound signifies the presence of ten deuterium atoms.
Kinetic Isotope Effect (KIE)The change in reaction rate due to isotopic substitution, where C-D bonds are stronger than C-H bonds. symeres.comjuniperpublishers.comAllows for the study of metabolic pathways of Tenocyclidine.
Internal StandardA substance added in a constant amount to samples to correct for variations in analysis.A primary application of this compound in analytical and forensic chemistry.
List of Compounds
Compound NameChemical Class
This compoundDeuterated Arylcyclohexylamine
Tenocyclidine (TCP)Arylcyclohexylamine
Phencyclidine (PCP)Arylcyclohexylamine
KetamineArylcyclohexylamine
PCA (1-phenylcyclohexan-1-amine)Arylcyclohexylamine
DeutetrabenazineDeuterated Vesicular Monoamine Transporter 2 Inhibitor

Synthetic Methodologies and Isotopic Incorporation for Tenocyclidine D10 Hydrochloride

Chemical Synthesis Pathways for Tenocyclidine (B1683004) Core Structure

The synthesis of the core arylcyclohexylamine structure of Tenocyclidine, 1-[1-(thiophen-2-yl)cyclohexyl]piperidine, can be achieved through established organometallic routes analogous to those used for PCP and its derivatives. nih.govresearchgate.net A common and efficient method involves a Grignard reaction.

The synthesis typically begins with the preparation of a Grignard reagent from 2-bromothiophene (B119243). This is accomplished by reacting 2-bromothiophene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 2-thienylmagnesium bromide.

This organometallic intermediate is then reacted with cyclohexanone (B45756) in a nucleophilic addition reaction. The reaction mixture is carefully quenched with an aqueous acid solution (e.g., ammonium (B1175870) chloride) to yield the tertiary alcohol, 1-(thiophen-2-yl)cyclohexan-1-ol.

In the final step, the hydroxyl group of the alcohol is substituted with a piperidine (B6355638) ring. This nucleophilic substitution is typically carried out by heating the alcohol with piperidine in the presence of an acid catalyst. Alternatively, the hydroxyl group can be converted into a better leaving group (e.g., by reaction with thionyl chloride to form the chloride) before reaction with piperidine. A more direct, one-pot synthesis can also be employed by reacting the Grignard reagent, cyclohexanone, and piperidine together. The resulting Tenocyclidine base is then treated with hydrochloric acid to precipitate the more stable hydrochloride salt.

Deuteration Strategies for Highly Enriched Tenocyclidine-d10 Hydrochloride

The "-d10" designation in Tenocyclidine-d10 signifies the replacement of ten hydrogen atoms with deuterium (B1214612) atoms. Structurally, these ten atoms correspond to the hydrogen atoms on the five methylene (B1212753) groups (C2-C6) of the piperidine ring. Achieving high isotopic enrichment is critical for its use as an internal standard.

Regioselective Deuterium Labeling Techniques

Regioselective deuteration focuses on labeling specific positions within a molecule. For Tenocyclidine, this involves targeting the C-H bonds of the piperidine ring. One effective method is H/D exchange catalysis. Ruthenium complexes, such as tris(triphenylphosphine)ruthenium(II) dichloride, have been shown to effectively catalyze isotopic exchange between various piperidines and deuterium oxide (D₂O). This reaction can be performed on the pre-synthesized Tenocyclidine core structure, where the catalyst facilitates the exchange of hydrogen atoms at positions alpha and beta to the piperidine nitrogen with deuterium from D₂O, used as the deuterium source.

Another regioselective strategy involves the oxidation of a protected piperidine ring, followed by reduction using a deuterium source. For instance, a protected piperidine derivative can be oxidized to a piperidinone (a ketone within the ring), which is then reduced with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This sequence specifically introduces deuterium atoms at the site of the former carbonyl group. Multiple cycles or different strategies might be needed to achieve the desired d10 labeling.

Precursor Deuteration and Subsequent Elaboration

A more direct and efficient route to obtaining highly enriched Tenocyclidine-d10 is through the use of a deuterated precursor. Fully deuterated piperidine, piperidine-d11 (B105061) (C₅D₁₁N), is commercially available with high isotopic purity (typically >98%). isotope.comeurisotop.com

In this approach, the synthesis of the core structure is modified to incorporate the deuterated starting material. The 1-(thiophen-2-yl)cyclohexan-1-ol intermediate is synthesized as described in section 2.1. This alcohol is then reacted with piperidine-d11. The reaction displaces the hydroxyl group and forms the 1-[1-(thiophen-2-yl)cyclohexyl]piperidine-d10 final product. This method avoids potential issues with incomplete H/D exchange or side reactions on the intact Tenocyclidine molecule and generally provides a higher and more reliable level of isotopic enrichment. The resulting base is then converted to the hydrochloride salt.

Table 1: Comparison of Deuteration Strategies
StrategyDeuterium SourceDescriptionAdvantagesChallenges
H/D Exchange CatalysisDeuterium Oxide (D₂O)Ruthenium-catalyzed exchange on the pre-formed Tenocyclidine molecule.Labels the final molecule directly.May result in incomplete deuteration; requires optimization; potential for back-exchange.
Precursor DeuterationPiperidine-d11Synthesis using a commercially available, fully deuterated piperidine ring.High isotopic enrichment; straightforward final step.Dependent on the availability and cost of the deuterated precursor.

Optimization of Deuterium Exchange Reactions

When employing H/D exchange catalysis, optimization of the reaction conditions is crucial to maximize deuterium incorporation. Key parameters to consider include the reaction temperature, duration, and the molar ratio of the catalyst and deuterium source to the substrate.

For ruthenium-catalyzed deuteration of piperidines in a solvent like DMSO, studies have shown that increasing the temperature and reaction time generally leads to higher levels of deuterium incorporation. However, excessively harsh conditions can lead to degradation of the substrate. A balance must be struck to achieve high enrichment while maintaining a good chemical yield.

Table 2: Parameters for Optimization of H/D Exchange
ParameterEffect on DeuterationConsiderations
TemperatureHigher temperatures generally increase the rate and extent of exchange.Risk of thermal decomposition of the substrate or catalyst.
TimeLonger reaction times allow for more complete exchange.Reaction should be monitored to identify when maximum incorporation is reached.
Catalyst LoadingHigher catalyst concentration can increase the reaction rate.Balance between reaction speed, cost, and potential side reactions.
D₂O Molar ExcessA large excess of D₂O drives the equilibrium towards the deuterated product.Ensures a sufficient deuterium source throughout the reaction.

Purification and Characterization of Deuterated Analogs Post-Synthesis

Following the synthesis, this compound must be purified to remove any unreacted starting materials, catalysts, and non-deuterated or partially deuterated species. Standard purification techniques include column chromatography of the free base, followed by crystallization of the hydrochloride salt from a suitable solvent system (e.g., isopropanol/ether).

Characterization is performed to confirm the chemical structure and verify the location and extent of deuterium incorporation.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion peak corresponding to the deuterated compound. For Tenocyclidine-d10 (C₁₅H₁₃D₁₀NS), the monoisotopic mass will be approximately 10 mass units higher than its non-deuterated counterpart (C₁₅H₂₃NS, monoisotopic mass ~249.16). High-resolution mass spectrometry (HRMS) is used to confirm the exact mass. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of Tenocyclidine-d10, the signals corresponding to the ten protons on the piperidine ring (typically appearing as broad multiplets in the 1.4-2.5 ppm range) will be absent or significantly reduced to baseline noise, providing clear evidence of successful deuteration. studymind.co.uk

²H NMR: Deuterium NMR spectroscopy is a powerful tool to directly observe the incorporated deuterium atoms. The ²H NMR spectrum will show signals in the regions where the piperidine protons would normally appear, confirming the location of the labels. wikipedia.orgsigmaaldrich.com

¹³C NMR: The carbon NMR spectrum will be affected by the C-D bonds, which cause the signals for the deuterated carbons to appear as multiplets (due to C-D coupling) and may cause a slight upfield isotopic shift.

Isotopic Purity Assessment in Deuterated Tenocyclidine Products

Isotopic purity is a critical quality attribute, defining the percentage of the substance that is the desired d10 isotopologue compared to partially deuterated (d1-d9) and non-deuterated (d0) versions. High-resolution mass spectrometry is the primary technique for this assessment. nih.govrsc.orgalmacgroup.com

The method involves acquiring a high-resolution mass spectrum of the purified sample and analyzing the distribution of the isotopologue peaks. For Tenocyclidine-d10, the mass spectrometer resolves the peaks corresponding to the d0, d1, d2, ..., up to the d10 species. The area of each peak is integrated, and the isotopic purity is calculated as the percentage of the d10 peak area relative to the sum of the areas of all relevant isotopologue peaks.

Isotopic Purity (%) = [Area(d10) / (Area(d0) + Area(d1) + ... + Area(d10))] x 100

Molecular Pharmacology and Receptor Interaction Profiling of Tenocyclidine Analogs

N-methyl-D-aspartate Receptor Binding and Antagonism Studies (In Vitro)

Tenocyclidine (B1683004) acts as a potent non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate (B1630785) receptor involved in synaptic plasticity and neurotransmission. iiab.medrugs.com It binds to a site within the receptor's ion channel, often referred to as the PCP binding site, thereby blocking the influx of ions. drugs.comnih.gov This mechanism is shared with other arylcyclohexylamines. The radiolabeled form of TCP, [³H]TCP, is a widely used tool in research due to its high affinity for this binding site. iiab.medrugs.comdrugbank.com

The affinity of a ligand for its receptor is quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher affinity. Studies have consistently shown that tenocyclidine possesses a high affinity for the NMDA receptor channel. cfsre.orgiiab.me Specifically, it has been reported to be a potent antagonist of the NMDA receptor-gated ion channel with a Kd of 9 nM. caymanchem.combertin-bioreagent.com Other research has placed its affinity in a similar range, with a reported Kd of 10 nM. nih.gov This high affinity is greater than that of its parent compound, phencyclidine. iiab.menih.govdrugbank.com

Interactive Table: Receptor Affinity of Tenocyclidine Analogs for the NMDA Receptor

CompoundDissociation Constant (Kd) (nM)Source(s)
Tenocyclidine (TCP)9 caymanchem.combertin-bioreagent.com
Tenocyclidine (TCP)10 nih.gov
Phencyclidine (PCP)35 nih.gov
(+)-MK-8013 nih.gov

The interaction between tenocyclidine and the NMDA receptor is a dynamic process influenced by the activation state of the receptor. nih.govnih.gov Kinetic studies using [³H]TCP reveal that its binding to and dissociation from the receptor are remarkably slow processes in the absence of the NMDA receptor agonists, glutamate and glycine (B1666218). nih.govnih.gov

However, the addition of glutamate and glycine significantly accelerates both the association and dissociation rates. nih.govnih.gov This agonist-dependent binding suggests that tenocyclidine preferentially binds to the activated, or open, configuration of the NMDA receptor channel complex. nih.govnih.gov The binding data fit a two-step model where the ligand must first overcome a barrier, presumed to be the closed channel gate, which is then opened upon agonist binding, allowing for rapid interaction. nih.gov

NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits. nih.gov The specific combination of these subunits determines the pharmacological and physiological properties of the receptor. Tenocyclidine exhibits a degree of subunit specificity in its antagonism. The primary interaction is reported to be as a non-competitive antagonist at the GluN3A subunit in humans. nih.govdrugbank.com Antagonistic actions have also been noted at other subunits, including GluN2A and GluN3B. drugbank.com This subunit selectivity is a critical area of research, as different NMDA receptor subtypes are distributed heterogeneously throughout the brain and are implicated in various neurological functions and disease states. nih.govnih.gov

Dopamine (B1211576) Transporter (DAT) Interaction Mechanisms (In Vitro)

In addition to its potent effects on the NMDA receptor, tenocyclidine also interacts with the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft. nih.gov This interaction is thought to contribute to the psychostimulant effects of the drug. iiab.me

Drugs that block the action of the dopamine transporter are known as dopamine reuptake inhibitors (DRIs). wikipedia.orgdrugbank.com By preventing dopamine from re-entering the presynaptic neuron, DRIs increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. wikipedia.org In vitro studies have demonstrated that phencyclidine and its analogs, including tenocyclidine, block the uptake of dopamine. caymanchem.combertin-bioreagent.com It has been suggested that tenocyclidine has a greater relative activity as a dopamine reuptake inhibitor compared to PCP, which may account for its increased psychostimulant effects. iiab.me However, when compared to other potent DRIs like N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), tenocyclidine is a less potent inhibitor of dopamine reuptake. nih.gov

Beyond inhibiting its reuptake, tenocyclidine and related compounds can also directly influence the release of dopamine. caymanchem.combertin-bioreagent.com In vitro studies have shown that PCP and its analogs can enhance dopamine release. caymanchem.combertin-bioreagent.com While direct in vitro release data for tenocyclidine is limited, studies on the closely related compound PCP show that it can increase extracellular dopamine levels. nih.gov This effect is partly attributed to its antagonist action at NMDA receptors, suggesting a complex interplay between the glutamatergic and dopaminergic systems. nih.gov Modulation of dopamine release can occur through various mechanisms, including interactions with vesicular monoamine transporters (VMAT) or other presynaptic proteins. nih.govnih.gov

Sigma Receptor Binding Characterization

Tenocyclidine (TCP) exhibits a distinct binding profile with respect to sigma receptors when compared to its structural analog, phencyclidine (PCP). wikipedia.orgdrugbank.com Research indicates that while both compounds interact with sigma receptors, tenocyclidine demonstrates a lower affinity for these sites. wikipedia.orgdrugbank.com This characteristic distinguishes its pharmacological activity from that of PCP.

Table 1: Comparative Receptor Affinity Profile

CompoundAffinity for NMDA ReceptorsAffinity for Sigma Receptors
Tenocyclidine (TCP) HigherLower
Phencyclidine (PCP) LowerHigher

This table provides a qualitative comparison based on available research. wikipedia.orgdrugbank.com

Investigations into Other Potential Molecular Targets and Enzyme Interactions (In Vitro)

In vitro studies have been conducted to determine the interaction of tenocyclidine with acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov These investigations have found that tenocyclidine is a weak inhibitor of AChE. nih.gov

One study determined the half-maximal inhibitory concentration (IC50) of tenocyclidine against human erythrocyte acetylcholinesterase. nih.gov The results indicate that a relatively high concentration of the compound is required to inhibit the enzyme's activity, classifying its inhibitory potential as modest. nih.gov This suggests that direct inhibition of acetylcholinesterase is not a primary mechanism of action for tenocyclidine. nih.gov Other research has also noted that tenocyclidine and its derivatives can interact with the cholinergic system, including inhibiting AChE. ebi.ac.uk

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Tenocyclidine (TCP)

CompoundEnzyme SourceIC50 ValueReference
Tenocyclidine (TCP) Human Erythrocyte AChE1 x 10⁻⁵ M nih.gov

Beyond its well-documented interaction with the NMDA receptor, tenocyclidine and its analogs have been shown to affect other ion channels and transporters. wikipedia.orgnih.govdrugs.comnih.gov These interactions contribute to its complex pharmacological profile.

Studies have revealed that tenocyclidine can block the ion channel of the nicotinic acetylcholine receptor (nAChR). nih.govnih.gov Specifically, it has been found to inhibit carbamylcholine-induced ion fluxes, including those of sodium (²²Na⁺), calcium (⁴⁵Ca²⁺), and potassium (⁴²K⁺) in cultured muscle cells. nih.gov The concentrations required for 50% inhibition (I₅₀) of these fluxes were in the low micromolar range. nih.gov

Furthermore, behaviorally active derivatives of phencyclidine, a class to which tenocyclidine belongs, have been observed to block potassium (K⁺) conductance. nih.gov This action can lead to an increase in the release of neurotransmitters from both central and peripheral synapses. nih.gov There are also reports suggesting that tenocyclidine acts as a dopamine reuptake inhibitor, which would contribute to its psychostimulant effects. wikipedia.orgdrugs.com

Table 3: Interaction of Tenocyclidine (TCP) and its Analogs with Various Ion Channels and Transporters

Molecular TargetEffectCompound(s)I₅₀ ValueReference
Nicotinic AChR Ion Channel Inhibition of CbCh-induced ²²Na⁺ and ⁴⁵Ca²⁺ fluxTCP2-6 µM nih.gov
Nicotinic AChR Ion Channel Inhibition of CbCh-induced ⁴²K⁺ effluxTCP8-20 µM nih.gov
Potassium (K⁺) Channels Blockade of K⁺ conductancePCP and active analogsNot specified nih.gov
Dopamine Transporter (DAT) Reuptake inhibitionTCPNot specified wikipedia.orgdrugs.com

Table of Compound Names

Abbreviation/NameFull Chemical Name
Tenocyclidine-d10 Hydrochloride 1-[1-(2-Thienyl)cyclohexyl]piperidine-d10 Hydrochloride
Tenocyclidine (TCP) 1-[1-(2-Thienyl)cyclohexyl]piperidine
Phencyclidine (PCP) 1-(1-Phenylcyclohexyl)piperidine
Carbamylcholine (CbCh) Carbamoylcholine
SA4503 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
FE-SA4503 1-(4-(2-fluoroethyl)phenyl)piperazine

Metabolic Pathway Elucidation and Isotopic Effects Utilizing Tenocyclidine D10 Hydrochloride

Application of Deuterated Tenocyclidine (B1683004) in Xenobiotic Metabolism Studies.taylorandfrancis.comnih.gov

The use of stable isotope-labeled compounds, such as Tenocyclidine-d10 Hydrochloride, is a powerful technique in drug metabolism research. The significant mass shift of +10 amu (atomic mass units) allows for the clear differentiation of the parent compound and its metabolites from endogenous molecules in complex biological matrices, thereby simplifying analysis by mass spectrometry.

Identification of Primary and Secondary Metabolic Pathways (In Vitro)

While specific metabolic pathways for Tenocyclidine have not been extensively reported, the metabolism of structurally similar arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, is well-documented and primarily involves N-dealkylation and hydroxylation of the cyclohexyl ring. nih.govnih.gov It is therefore hypothesized that Tenocyclidine undergoes similar biotransformations.

In vitro studies using human liver microsomes would likely reveal the formation of several metabolites. The primary metabolic pathways are anticipated to be:

Hydroxylation: Introduction of a hydroxyl group onto the cyclohexane (B81311) ring.

N-dealkylation: Removal of the piperidine (B6355638) ring.

Secondary metabolic pathways could involve further oxidation or conjugation of the primary metabolites. The use of this compound would be instrumental in confirming these pathways. By incubating the deuterated compound with liver microsomes and analyzing the resulting mixture with high-resolution mass spectrometry, metabolites retaining the d10-cyclohexyl moiety can be definitively identified.

Hypothetical In Vitro Metabolic Profile of this compound

Putative MetaboliteProposed BiotransformationExpected Mass Shift from Parent (d10)
Hydroxy-Tenocyclidine-d9Hydroxylation of the cyclohexyl ring+15.99 (loss of one deuterium)
Di-hydroxy-Tenocyclidine-d8Di-hydroxylation of the cyclohexyl ring+31.98 (loss of two deuteriums)
Tenocyclidine N-oxide-d10N-oxidation of the piperidine nitrogen+15.99
Thiophene-hydroxylated Tenocyclidine-d10Hydroxylation of the thiophene (B33073) ring+15.99

This table presents hypothetical data based on known metabolic pathways of analogous compounds.

Mapping of Enzyme-Mediated Biotransformations

The biotransformation of many xenobiotics is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. youtube.com Studies on PCP have implicated CYP3A4 as a major enzyme in its metabolism. nih.gov It is highly probable that CYP3A4, and possibly other CYP isoforms such as CYP2B6 and CYP2C19, which are known to metabolize ketamine, are also involved in the metabolism of Tenocyclidine. nih.gov

By using a panel of recombinant human CYP enzymes, the specific isoforms responsible for the formation of each metabolite of this compound can be identified. The deuterated substrate allows for sensitive and specific detection of metabolite formation even with low-turnover enzymes.

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) on Metabolic Rates

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This difference in bond energy can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).

Assessment of Rate-Limiting Steps in Metabolic Transformations

The magnitude of the DKIE can provide valuable information about the rate-limiting step of a metabolic reaction. A significant DKIE (typically >2) suggests that the cleavage of the C-D bond is the slowest step in the metabolic process. In the context of this compound, where the deuteration is on the cyclohexane ring, a significant DKIE would indicate that hydroxylation of this ring is a rate-limiting step in its metabolism. This information is critical for predicting the in vivo pharmacokinetic profile of the compound.

Influence of Deuterium Substitution on Cytochrome P450 Activity

Deuteration at a primary site of metabolism can significantly alter the metabolic profile of a drug. By slowing down the rate of hydroxylation on the cyclohexyl ring of this compound, metabolism may be shunted towards other, previously minor, pathways. This can lead to a different metabolite profile compared to the non-deuterated parent compound. Understanding this shift is crucial for assessing the potential for altered pharmacological activity or the formation of unique metabolites.

Hypothetical Impact of Deuteration on Tenocyclidine Metabolism

Metabolic PathwayExpected Impact of d10-Substitution on Cyclohexyl RingRationale
Cyclohexyl HydroxylationDecreased rateSignificant DKIE expected due to C-D bond cleavage being rate-limiting.
N-dealkylationPotentially increased rateShunting of metabolism away from the deuterated site.
Thiophene HydroxylationPotentially increased rateShunting of metabolism away from the deuterated site.

This table presents hypothetical outcomes based on the principles of DKIE.

In Vitro Metabolic Stability and Clearance Determination using Deuterated Internal Standards

This compound is an ideal internal standard for quantitative bioanalytical assays to determine the in vitro metabolic stability and clearance of non-deuterated Tenocyclidine. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification, as it co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise measurements.

In a typical in vitro metabolic stability assay, Tenocyclidine would be incubated with liver microsomes over a time course. At each time point, the reaction would be quenched, and a known amount of this compound would be added as an internal standard. The ratio of the peak area of the analyte to the internal standard is then used to calculate the concentration of Tenocyclidine remaining at each time point. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined.

Advanced Analytical Methodologies and Reference Standard Applications of Tenocyclidine D10 Hydrochloride

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise identification and quantification of substances. nih.gov When coupled with chromatographic separation methods like liquid chromatography (LC) or gas chromatography (GC), it provides exceptional sensitivity and specificity for analyzing complex mixtures. nih.govumw.edu.pl Tenocyclidine-d10 Hydrochloride is crucial for ensuring the accuracy of these methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for the detection and quantification of drugs and their metabolites in biological samples. umw.edu.plresearchgate.net This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical assay for a compound like Tenocyclidine (B1683004), a sample is first subjected to LC to separate the analyte from other matrix components. The analyte is then ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are measured, creating a unique signature for the compound.

The use of a stable isotope-labeled internal standard, such as this compound, is integral to achieving accurate quantification. researchgate.netnih.gov A known amount of the deuterated standard is added to the sample at the beginning of the analytical process. amazonaws.com Because this compound is chemically almost identical to the non-labeled analyte, it behaves similarly during sample extraction, chromatography, and ionization. researchgate.net By comparing the signal response of the analyte to the constant signal of the internal standard, variations in the analytical process can be effectively normalized. thermofisher.com

Research on the related compound Phencyclidine (PCP) demonstrates the power of this approach. A validated LC-MS/MS method for PCP using its deuterated standard (PCP-d5) showed high accuracy, with an error of less than 14%, and high precision, with a coefficient of variation (CV) under 5.0%. nih.gov The assay was linear over a wide range of concentrations (r² > 0.997), with a lower limit of detection (LLOD) in human serum as low as 0.06 ng/mL. nih.gov Similar performance is expected for methods employing this compound for the analysis of Tenocyclidine.

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone of forensic toxicology, particularly for analyzing volatile and thermally stable compounds. nih.govnih.gov For compounds like Tenocyclidine, which may not be sufficiently volatile, a chemical derivatization step is often employed to increase their volatility and improve chromatographic properties. nih.govnih.gov

In GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. nih.gov A collaborative study on the GC-MS analysis of PCP in urine using PCP-d5 as an internal standard established reliable qualitative and quantitative parameters. The retention times for PCP and its deuterated standard were found to be very close, at 9.89 and 9.87 minutes, respectively, demonstrating their similar chromatographic behavior. jfda-online.com The method was linear for concentrations ranging from 3.125 to 200 ng/mL. jfda-online.com

The use of this compound in GC-MS serves the same critical function as in LC-MS/MS: it acts as an internal standard to correct for variations during sample preparation and analysis, ensuring the reliability of the results. researchgate.net The choice of derivatization agent can be crucial, as it affects the fragmentation patterns and the selection of ions for quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap-based systems, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govijpras.com This capability is invaluable for identifying unknown compounds and confirming the structures of drug metabolites. nih.govnih.gov

When a new drug or its metabolites are analyzed, HRMS can determine the precise elemental composition of the molecules from their exact mass. nih.govijpras.com This allows analysts to distinguish between compounds that have the same nominal mass but different chemical formulas (isobars). For example, the Center for Forensic Science Research & Education has published analytical data for Tenocyclidine using LC-Quadrupole Time-of-Flight (LC-QTOF-MS), a type of HRMS, which provides a reference for its retention time and mass-to-charge ratio. cfsre.org

In metabolite identification studies, researchers look for mass shifts from the parent drug that correspond to specific metabolic reactions (e.g., an addition of 15.9949 Da for hydroxylation). nih.gov HRMS confirms these transformations with high confidence. This compound can be used in these studies to help distinguish drug-related material from the complex background matrix, as the characteristic mass difference between the labeled and unlabeled compound will be maintained in their respective metabolites.

Table 1: Typical Mass Spectrometry Parameters for Phencyclidine Analogs This table compiles representative data for the analysis of Tenocyclidine and its parent compound, Phencyclidine, to illustrate typical instrument settings.

ParameterLC-QTOF-MS (Tenocyclidine) cfsre.orgGC-MS (Phencyclidine) jfda-online.com
Chromatography Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)Not Specified
Mobile/Carrier Gas A: Ammonium (B1175870) formate (B1220265) (10 mM, pH 3.0); B: 0.1% Formic acid in AcetonitrileHelium
Retention Time 5.85 min9.89 min (PCP), 9.87 min (PCP-d5)
Ionization Mode Electrospray Ionization (ESI)Electron Impact (EI)
Monitored Ions (m/z) Scan Range: 100-510 DaPCP: 242, 200, 91; PCP-d5: 246, 205, 96

Utility as an Isotope-Labeled Internal Standard in Forensic and Research Laboratories

The primary value of this compound lies in its function as a stable isotope-labeled internal standard (SIL-IS). nih.gov Its use is a cornerstone of modern quantitative analysis, particularly in regulated bioanalysis. researchgate.netnih.gov

Developing a reliable analytical method requires a rigorous validation process to demonstrate that it is suitable for its intended purpose. nih.govresearchgate.net Key validation parameters include accuracy, precision, linearity, selectivity, and sensitivity (limit of detection and quantification). nih.govnih.gov Using a SIL-IS like this compound is fundamental to achieving the high standards required for forensic and clinical assays. nih.govthermofisher.com

Accuracy & Precision: Accuracy measures how close the results are to the true value, while precision measures the reproducibility of the results. nih.govnih.gov By normalizing the analyte signal to the SIL-IS signal, random and systematic errors introduced during sample processing are minimized, leading to improved accuracy and precision. researchgate.net Validation studies for PCP have shown that methods using a deuterated standard can achieve excellent precision (CV < 5%) and accuracy (error < 14%). nih.gov

Linearity: An assay must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specific range. jfda-online.com The use of an internal standard helps ensure a consistent response ratio across this range, confirming the method's linearity. nih.gov

Sensitivity: The Lower Limit of Detection (LLOD) and Lower Limit of Quantification (LLOQ) define the smallest amount of an analyte that can be reliably detected and quantified. jfda-online.com this compound helps stabilize the signal at low concentrations, allowing for more confident determination of these limits.

Table 2: Published Method Validation Parameters for PCP Analysis using a Deuterated Internal Standard nih.gov This table illustrates the high level of performance achievable in analytical methods that utilize stable isotope-labeled internal standards.

Validation ParameterPerformance Metric
Accuracy (Error) < 14%
Precision (CV) < 5.0%
Linearity (r²) > 0.997
Extraction Recovery > 90%
LLOD (in serum) 0.06 ng/mL

Biological samples such as blood, urine, and oral fluid are incredibly complex matrices containing numerous endogenous compounds. nih.govnih.gov During mass spectrometric analysis, these co-eluting compounds can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. nih.gov This phenomenon, known as the matrix effect, is a major source of variability and inaccuracy in quantitative analysis. nih.govnih.gov

The most effective way to compensate for matrix effects is to use a co-eluting SIL-IS. amazonaws.com Since this compound has nearly identical physicochemical properties to Tenocyclidine, it is affected by ion suppression or enhancement to the same degree as the analyte. nih.gov Therefore, while the absolute signal of both the analyte and the internal standard may fluctuate due to matrix effects, their ratio remains constant. thermofisher.com This stable ratio allows for accurate quantification even in the presence of significant matrix interference. nih.gov It is important to note that the deuterium (B1214612) labeling can sometimes cause a slight shift in chromatographic retention time (the "deuterium isotope effect"), which could lead to incomplete compensation if the analyte and the standard experience different matrix effects at slightly different times. However, in most applications, this effect is minimal, and the SIL-IS remains the best tool for mitigating matrix effects.

Ensuring Accuracy and Precision in Quantitative Determinations

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analytical chemistry, particularly in forensic toxicology and pharmaceutical analysis. This compound serves as an exemplary internal standard for the accurate and precise quantification of Tenocyclidine and structurally related compounds using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov

When used as an internal standard, a known and constant amount of this compound is added to all samples, including calibrators, quality controls, and unknown specimens, at the beginning of the sample preparation process. nih.gov Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it experiences similar behavior and potential loss during extraction, derivatization, and injection. nih.gov The mass spectrometer, however, can easily distinguish between the analyte and the deuterated standard due to the mass difference.

By calculating the ratio of the analyte's response to the internal standard's response, analysts can construct a calibration curve and accurately determine the concentration of the analyte in an unknown sample. nih.gov This ratiometric measurement corrects for variations in extraction efficiency, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the results. nih.gov For GC-MS assays, this approach typically yields an inaccuracy of less than 20% and a between-assay imprecision of less than 10%. nih.gov The selection of an internal standard with a high degree of deuteration, such as a d10 analog, is preferable as it minimizes potential cross-contribution from the natural isotopes of the unlabeled analyte, ensuring a more reliable quantification over a wide dynamic range. astm.org

ParameterDescriptionTypical Value
Technique Isotope Dilution Mass Spectrometry (GC-MS, LC-MS/MS)-
Internal Standard This compound-
Purpose Corrects for procedural variations (extraction, instrument response)-
Assay Inaccuracy Closeness of a measured value to a known or accepted value< 20%
Assay Imprecision Agreement of independent test results obtained under stipulated conditions< 10%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and purity assessment of reference standards, including isotopically labeled compounds like this compound. nih.gov Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, every atom in the molecule can be mapped, confirming its identity and stereochemistry. nih.gov

Deuterium NMR for Labeling Position Verification

A critical aspect of characterizing a deuterated standard is confirming the precise location of the deuterium atoms. Deuterium (²H) NMR spectroscopy is the definitive method for this purpose. While other nuclei are silent in this experiment, the deuterium nuclei produce signals at chemical shifts characteristic of their specific electronic environment within the molecule. For this compound, which is typically labeled on the piperidine (B6355638) ring, the ²H NMR spectrum would be expected to show distinct signals corresponding to the deuterated positions. The presence and pattern of these signals provide unambiguous proof that the isotopic labels are in the intended locations and not scrambled during synthesis.

Proton and Carbon-13 NMR Spectral Analysis of Deuterated Analogs

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide complementary information that confirms the structure and assesses the isotopic enrichment and purity of the deuterated analog.

In the ¹H NMR spectrum of this compound, the most notable feature is the absence or significant reduction in the intensity of signals corresponding to the protons on the piperidine ring, assuming this is the site of deuteration. The remaining signals for the cyclohexyl and thienyl groups should match those of the unlabeled standard, confirming the integrity of the core structure.

In the ¹³C NMR spectrum, the carbons directly bonded to deuterium atoms exhibit characteristic changes. Due to spin-spin coupling between carbon-13 and deuterium (a spin-1 nucleus), a carbon bonded to a single deuterium atom (a C-D group) will appear as a triplet, while a carbon bonded to two deuterium atoms (a CD₂ group) will appear as a multiplet (typically a quintet). These signals are also often of lower intensity compared to protonated carbons. This coupling pattern provides further confirmation of the labeling positions.

NMR TechniqueInformation Provided for this compound
Deuterium (²H) NMR Direct detection and confirmation of the positions of the 10 deuterium atoms.
Proton (¹H) NMR Confirms the absence of protons at the labeled positions (e.g., the piperidine ring) and the integrity of the rest of the molecule.
Carbon-13 (¹³C) NMR Shows characteristic splitting patterns (e.g., triplets, quintets) for carbons directly attached to deuterium, confirming label locations.

Chromatographic Separation Techniques for Impurity Profiling and Isomeric Resolution

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of reference materials like this compound. nih.gov Impurity profiling is the process of detecting, identifying, and quantifying any extraneous substances in the material. researchgate.net These impurities can arise from the synthesis process (e.g., starting materials, by-products) or from degradation.

Regulatory guidelines often require that analytical methods be sensitive enough to detect and quantify impurities at levels as low as 0.1%. nih.gov Developing a robust chromatographic method involves optimizing parameters such as the column type, mobile phase composition (for HPLC) or temperature program (for GC), and detector settings to achieve the necessary resolution between the main compound and all potential impurities.

For this compound, a reversed-phase HPLC method with UV or mass spectrometric detection would be a common approach. Such a method can effectively separate the main deuterated compound from its non-deuterated counterpart, as well as from other process-related impurities or potential isomers. The table below illustrates a hypothetical separation of Tenocyclidine-d10 from potential impurities.

CompoundRetention Time (min)Identification
Impurity A (Process Precursor)3.5Process-Related Impurity
Tenocyclidine-d10 5.8 Main Component
Tenocyclidine (Unlabeled)5.9Isotopic Impurity
Impurity B (Degradant)7.2Degradation Product

This separation capability is crucial for certifying the purity of the reference standard, ensuring that its use in quantitative assays does not introduce measurement bias from co-eluting, interfering substances.

Computational Chemistry and Structural Modeling of Tenocyclidine Analogs

Molecular Docking Studies of Tenocyclidine (B1683004) with Receptor Models

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a receptor. For Tenocyclidine and its analogs, these studies have been pivotal in characterizing their interactions with the N-methyl-D-aspartate (NMDA) receptor, their primary molecular target.

Docking studies reveal that Tenocyclidine binds within the ion channel pore of the NMDA receptor, a site often referred to as the phencyclidine (PCP) binding site. nih.gov An open-channel state of the receptor, such as the one represented by the Protein Data Bank (PDB) structure 5UOW, is typically used for these simulations as it allows the ligand to access this internal site. nih.gov The binding is characterized by specific interactions with key amino acid residues from different subunits of the receptor. The protonated amine of the piperidine (B6355638) ring, a common feature in arylcyclohexylamines, is crucial for forming a strong electrostatic interaction or salt bridge with a negatively charged residue deep within the channel. Concurrently, the thiophene (B33073) ring engages in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine and phenylalanine lining the pore.

The predicted binding affinity, often expressed as a binding energy in kcal/mol, quantifies the strength of this interaction. While specific values for Tenocyclidine can vary based on the precise receptor model and software used, they are generally in a range indicative of high affinity, consistent with experimental data. nih.gov For comparison, docking studies of similar NMDA receptor antagonists have reported significant binding energies.

Table 1: Predicted Binding Affinities of NMDA Receptor Antagonists from Molecular Docking Studies This table presents representative data for compounds acting at the NMDA receptor to illustrate typical binding energy values obtained from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dissociative Anesthetics

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For dissociative anesthetics like Tenocyclidine and its analogs, QSAR studies are crucial for identifying the key molecular properties that determine their potency as NMDA receptor antagonists. researchgate.net

These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to create a predictive equation. researchgate.net Research on PCP and TCP derivatives has successfully employed 3D-QSAR methods to understand the relationship between their structure and activity. researchgate.net Key descriptors often found to be significant in QSAR models for arylcyclohexylamines include: nih.gov

Electronic Descriptors: Properties like partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO) which influence electrostatic and orbital-controlled interactions.

Steric/Topological Descriptors: These describe the molecule's size, shape, and connectivity. Parameters such as molecular volume, surface area, and connectivity indices are critical for ensuring a proper fit within the receptor's binding site.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. For channel-blocking drugs, appropriate lipophilicity is essential for partitioning into the cell membrane to access the binding site.

A successful QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts to design more potent and selective molecules. researchgate.netyoutube.com

Table 2: Key Molecular Descriptors in QSAR Models for Receptor Antagonists This table outlines common descriptors and their general influence on the activity of receptor antagonists as identified through various QSAR studies.

Molecular Dynamics Simulations to Explore Ligand-Receptor Complex Stability

While molecular docking provides a static image of the binding pose, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of the ligand and receptor over time. scfbio-iitd.res.in This technique is invaluable for assessing the stability of the docked conformation and understanding the flexibility of the ligand-receptor complex. mdpi.com

In a typical MD simulation of a Tenocyclidine-NMDA receptor complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces between atoms and their subsequent motions over a period ranging from nanoseconds to microseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A low and stable RMSD value over time suggests that the ligand remains securely in the binding pocket and the protein maintains its structural integrity. researchgate.net

Furthermore, MD simulations can reveal key information about:

Hydrogen Bond Persistence: Analyzing the hydrogen bonds formed between the ligand and receptor over the simulation time to confirm the importance of specific interactions.

Conformational Changes: Observing how the binding of the ligand might induce or stabilize certain conformations of the receptor.

Water Dynamics: Understanding the role of water molecules in mediating ligand-receptor interactions.

These simulations provide a more realistic and detailed picture of the binding event than static docking alone. scfbio-iitd.res.in

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Quantum mechanical methods like Density Functional Theory (DFT) are used to analyze the electronic structure of molecules like Tenocyclidine with high accuracy. nih.gov These calculations provide fundamental insights into a molecule's intrinsic properties that govern its interactions with a biological receptor.

A key output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. nih.govrsc.org The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For Tenocyclidine, the MEP would show a strong positive potential around the protonatable nitrogen atom, confirming its role as a hydrogen bond donor or cation in a salt bridge. The thiophene ring would exhibit negative potential above and below its plane, making it suitable for π-stacking interactions. nih.gov

DFT is also used to calculate the energies of the Frontier Molecular Orbitals —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a descriptor of a molecule's chemical reactivity and stability. nih.gov By comparing these electronic properties across a series of Tenocyclidine analogs, researchers can rationalize how structural modifications influence their binding affinity and activity at a fundamental electronic level. manchester.ac.uk

Investigations into Cellular and Biochemical Mechanisms of Tenocyclidine Analogs in Vitro

Cellular Neurobiology Studies on Neuronal Preparations (In Vitro)

In vitro studies using neuronal preparations have been instrumental in elucidating the mechanisms by which tenocyclidine (B1683004) analogs interact with the central nervous system at a cellular level. These studies provide a controlled environment to observe the direct effects of these compounds on neuronal function.

Tenocyclidine and its analogs have demonstrated significant modulatory effects on synaptic transmission in in vitro models, primarily through their interaction with the NMDA receptor. caymanchem.com Studies using rat hippocampal slice preparations have shown that TCP is a potent blocker of NMDA-activated excitatory postsynaptic potentials. caymanchem.comnih.gov The NMDA receptor, a ligand-gated ion channel, plays a critical role in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. drugbank.comnih.gov By blocking this receptor, TCP can inhibit the influx of calcium ions that is necessary for the induction of LTP. drugbank.com Furthermore, research indicates that TCP and its analogs can influence the release and uptake of neurotransmitters like dopamine (B1211576), which also plays a role in synaptic signaling. drugs.comcaymanchem.com

Electrophysiological studies provide direct evidence of the channel-blocking properties of tenocyclidine analogs. As a non-competitive antagonist, TCP binds to a site within the NMDA receptor's ion channel, physically obstructing the flow of ions. nih.govdrugbank.com This action is voltage-dependent and results in a reduction of the channel's conductance. Tenocyclidine exhibits a higher affinity for the phencyclidine binding site on the NMDA receptor compared to PCP itself. drugbank.comwikipedia.org Its potent antagonist activity at the NMDA receptor-gated ion channel has been quantified with a dissociation constant (Kd) of 9 nM. caymanchem.com This strong binding affinity underscores its effectiveness in blocking receptor function, an effect that has been consistently observed in electrophysiological recordings. caymanchem.com

Cell Viability and Proliferation Assays (In Vitro)

Cell viability and proliferation assays are crucial for determining the cytotoxic or cytostatic effects of chemical compounds. scispace.comsciltp.com These assays measure cellular health through various indicators, including metabolic activity, membrane integrity, and the rate of cell division. nih.gov

In vitro studies on human white blood cells have investigated the cytotoxicity of tenocyclidine (TCP) and its adamantane (B196018) derivative, TAMORF. nih.gov These studies found that both compounds possess low cytotoxicity. nih.gov However, the adamantane derivative, TAMORF, was noted to significantly inhibit cell growth and proliferation, suggesting it could be a candidate for development as an antitumor agent. nih.gov

Table 1: In Vitro Effects of Tenocyclidine (TCP) and its Analog TAMORF

Compound Cell Type Assay Finding Reference
Tenocyclidine (TCP) Human White Blood Cells Viability Testing Low cytotoxicity nih.gov

| TAMORF | Human White Blood Cells | Viability Testing | Low cytotoxicity, significant inhibition of cell growth and proliferation | nih.gov |

Radioprotective Properties in Cellular Models (In Vitro)

Investigations into the potential of chemical agents to protect cells from the damaging effects of ionizing radiation are critical for developing therapeutic strategies. In vitro studies on human white blood cells have explored the radioprotective capabilities of tenocyclidine (TCP) and its derivative, TAMORF. nih.gov The findings from these cellular models indicate that both compounds exhibit radioprotective activity. nih.gov This suggests they may have a role in mitigating the cellular damage caused by radiation exposure.

Emerging Research Directions for Deuterated Arylcyclohexylamines

Design and Synthesis of Novel Deuterated Tenocyclidine (B1683004) Derivatives

The synthesis of Tenocyclidine-d10 Hydrochloride and other novel deuterated arylcyclohexylamines is a cornerstone of advancing research in this field. The primary motivation for designing these deuterated analogs is to create highly specific internal standards for quantitative analysis by mass spectrometry and to investigate the kinetic isotope effect on metabolism. The replacement of hydrogen with deuterium (B1214612) can significantly alter the rate of metabolic processes, particularly those involving cytochrome P450 enzymes, leading to a better understanding of the drug's pharmacokinetic profile.

The synthesis of these compounds often involves multi-step processes, starting with deuterated precursors. Common strategies for introducing deuterium into the arylcyclohexylamine scaffold include:

Reductive Amination with Deuterated Reagents: A key step in the synthesis of many arylcyclohexylamines is reductive amination. By utilizing deuterium gas (D2) or deuterium-donating reagents like sodium borodeuteride (NaBD4) in this step, deuterium atoms can be selectively introduced at specific positions.

H-D Exchange Reactions: Under certain catalytic conditions, typically using a metal catalyst such as palladium on carbon (Pd/C), hydrogen atoms on the aromatic or aliphatic portions of the molecule can be exchanged with deuterium from a deuterium source like heavy water (D2O). nih.gov This method allows for the preparation of compounds with varying degrees of deuteration. nih.gov

Grignard Reactions with Deuterated Quenching Agents: The use of Grignard reagents followed by quenching with a deuterated source, such as D2O, can introduce deuterium at specific carbon centers.

Synthesis from Deuterated Building Blocks: A more targeted approach involves the use of starting materials that are already deuterated at specific positions. This allows for precise control over the location of the deuterium labels in the final molecule.

The design of novel deuterated Tenocyclidine derivatives also extends to modifying the core structure to explore structure-activity relationships. This can involve altering the piperidine (B6355638) ring, the thiophene (B33073) ring, or the cyclohexyl ring, in addition to the strategic placement of deuterium atoms. These novel analogs can serve as probes to better understand the binding interactions at the NMDA receptor and other potential targets.

A summary of general synthetic approaches for deuterated compounds is presented in the table below.

Synthetic ApproachDescriptionKey Reagents/Conditions
Reductive Amination Introduction of an amine via reduction of an imine, with deuterium incorporation.Deuterium gas (D2), Sodium borodeuteride (NaBD4)
H-D Exchange Replacement of hydrogen atoms with deuterium.Heavy water (D2O), Metal catalysts (e.g., Pd/C)
Grignard Reaction Quench Formation of a C-D bond by quenching a Grignard reagent.Deuterated water (D2O)
Deuterated Building Blocks Use of pre-deuterated starting materials.Various deuterated precursors

Advanced Spectroscopic Characterization Techniques for Deuterated Analogs

The unambiguous identification and structural elucidation of novel deuterated Tenocyclidine derivatives rely on the application of advanced spectroscopic techniques. The presence of deuterium atoms provides a unique signature that can be exploited by various analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose.

¹H NMR (Proton NMR): In ¹H NMR spectra of deuterated compounds, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuteration.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. wikipedia.org The resulting spectrum shows signals corresponding to the chemical environments of the deuterium atoms, confirming their presence and location within the molecule. wikipedia.org While the resolution can be lower than in ¹H NMR, it is highly specific for deuterated sites. wikipedia.org

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from that between carbon and hydrogen (C-H), leading to characteristic changes in the ¹³C NMR spectrum that can help to confirm the sites of deuteration.

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for piecing together the complete molecular structure and confirming the precise location of deuterium atoms, especially in complex novel derivatives.

Mass Spectrometry (MS) is another critical technique for the characterization of deuterated compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and confirming the number of deuterium atoms incorporated. The mass of a deuterated analog will be higher than its non-deuterated counterpart by the number of deuterium atoms multiplied by the mass difference between deuterium and protium.

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecule and analyzing the resulting product ions, MS/MS can provide information about the location of the deuterium atoms within the molecular structure. The fragmentation patterns of deuterated and non-deuterated analogs will differ in a predictable way, aiding in structural elucidation.

The following table summarizes the key spectroscopic techniques and their applications in characterizing deuterated Tenocyclidine analogs.

Spectroscopic TechniqueApplicationInformation Obtained
¹H NMR Confirming deuterationAbsence of proton signals at deuterated sites
²H NMR Direct detection of deuteriumPresence and chemical environment of deuterium atoms wikipedia.org
¹³C NMR Confirming deuteration sitesChanges in carbon signal splitting patterns
2D NMR (COSY, HSQC, HMBC) Complete structural elucidationConnectivity of atoms and precise location of deuterium
High-Resolution Mass Spectrometry (HRMS) Confirming deuteration and elemental compositionAccurate mass measurement reflecting the number of deuterium atoms
Tandem Mass Spectrometry (MS/MS) Locating deuterium atomsFragmentation patterns revealing the position of deuterium

Development of Integrated Analytical Platforms for Comprehensive Profiling

The comprehensive analysis of this compound and its novel deuterated derivatives in various matrices, such as biological fluids and seized materials, necessitates the development of integrated analytical platforms. These platforms typically combine powerful separation techniques with sensitive and selective detection methods to provide a complete chemical profile of the sample.

A common integrated platform involves the coupling of Liquid Chromatography (LC) or Gas Chromatography (GC) with Mass Spectrometry (MS) .

LC-MS/MS: This is a widely used technique for the analysis of drugs and their metabolites in biological samples. The LC system separates the components of a mixture, and the MS/MS system provides sensitive and specific detection and quantification. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification, as it co-elutes with the non-deuterated analyte and compensates for variations in sample preparation and instrument response.

GC-MS: GC-MS is another powerful technique, particularly for volatile and thermally stable compounds. Derivatization may sometimes be required to improve the chromatographic properties of the analytes. Similar to LC-MS/MS, deuterated internal standards are essential for reliable quantification.

The development of these platforms involves optimizing several parameters, including the choice of chromatographic column, mobile phase or temperature program, and mass spectrometer settings. The goal is to achieve high sensitivity, selectivity, and throughput for the analysis of a wide range of deuterated and non-deuterated arylcyclohexylamines.

Furthermore, the integration of High-Resolution Mass Spectrometry (HRMS) into these platforms allows for the untargeted screening of novel derivatives and their metabolites. By accurately measuring the mass of all ions in a sample, it is possible to identify previously unknown compounds.

The table below outlines the components of an integrated analytical platform for the comprehensive profiling of deuterated arylcyclohexylamines.

Platform ComponentFunctionKey Considerations
Sample Preparation Extraction and purification of analytes from the matrix.Solid-phase extraction (SPE), liquid-liquid extraction (LLE)
Chromatographic Separation Separation of analytes from each other and from matrix components.Liquid Chromatography (LC) or Gas Chromatography (GC)
Mass Spectrometric Detection Detection, identification, and quantification of analytes.Tandem Mass Spectrometry (MS/MS), High-Resolution Mass Spectrometry (HRMS)
Data Analysis Software Processing and interpretation of the analytical data.Quantification, library searching, metabolite identification

Exploration of Deuterated Compounds in Mechanistic Toxicology (In Vitro)

The use of deuterated compounds like this compound opens up new avenues for investigating the mechanisms of toxicity of arylcyclohexylamines at the cellular and molecular level. In vitro studies using cell cultures and subcellular fractions are essential for this purpose, as they allow for controlled experiments that can elucidate specific toxicological pathways.

A key area of investigation is the role of metabolism in the toxicity of Tenocyclidine. The kinetic isotope effect, where the C-D bond is stronger and broken more slowly than a C-H bond, can be exploited to determine the metabolic pathways that lead to the formation of toxic metabolites. By comparing the toxicity of deuterated and non-deuterated Tenocyclidine in in vitro systems, researchers can identify the specific metabolic steps that are critical for toxicity. For instance, if a deuterated analog is less toxic than its non-deuterated counterpart, it suggests that the metabolic pathway involving the cleavage of that particular C-H bond is important for the toxic effects.

In vitro toxicology studies can employ a variety of cell-based assays to assess different aspects of toxicity, including:

Cytotoxicity Assays: These assays measure cell viability and death in response to drug exposure.

Genotoxicity Assays: These assays detect damage to DNA and chromosomes.

Mitochondrial Function Assays: These assays assess the impact of the drug on mitochondrial respiration and energy production.

Receptor Binding and Function Assays: These assays can determine how the drug and its metabolites interact with their molecular targets, such as the NMDA receptor.

The use of deuterated compounds in these in vitro systems can provide valuable insights into the structure-toxicity relationships of arylcyclohexylamines and help to identify the specific chemical features that contribute to their adverse effects. This knowledge is crucial for the development of safer therapeutic agents and for understanding the risks associated with the use of these psychoactive substances.

The following table provides examples of in vitro assays that can be used to explore the mechanistic toxicology of deuterated arylcyclohexylamines.

In Vitro AssayToxicological EndpointApplication for Deuterated Compounds
MTT or LDH Assay Cell viability and cytotoxicityComparing the toxicity of deuterated and non-deuterated analogs to assess the role of metabolism.
Comet Assay DNA damageDetermining if metabolism of specific sites contributes to genotoxicity.
Seahorse XF Analyzer Mitochondrial respirationInvestigating the impact of metabolism on mitochondrial function.
Receptor Binding Assays Affinity for molecular targetsAssessing how deuteration affects binding to receptors like the NMDA receptor.

Q & A

Q. How can discrepancies in pharmacokinetic data for this compound across in vivo models be resolved?

  • Methodological Answer : Apply factorial design to test variables (e.g., dosing regimen, species metabolism). Use compartmental modeling (e.g., NONMEM) to identify interspecies differences. Cross-validate data via bootstrap resampling and meta-analysis, referencing hydroxyzine hydrochloride kinetic studies .

Q. What experimental strategies mitigate deuterium/hydrogen exchange in this compound during long-term stability studies?

  • Methodological Answer : Use lyophilization under inert gas (argon) to minimize exchange. Monitor isotopic integrity via time-course HRMS and 1H^1H-NMR. Compare with pyridoxine hydrochloride stability protocols under accelerated degradation .

Q. How do isotopic effects of deuterium substitution impact receptor binding assays for this compound?

  • Methodological Answer : Conduct competitive binding assays (e.g., NMDA receptors) using radiolabeled ligands. Compare KdK_d values between deuterated and non-deuterated analogs. Use surface plasmon resonance (SPR) to quantify binding kinetics, referencing receptor studies for chloroquine hydrochloride .

Q. What statistical approaches are suitable for analyzing contradictory cytotoxicity data in this compound studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-lab variability. Use principal component analysis (PCA) to identify confounding factors (e.g., cell passage number, media composition). Cross-reference methodologies from metformin hydrochloride hydrogel trials .

Q. How can researchers optimize in vitro release models for this compound formulations?

  • Methodological Answer : Use USP Apparatus IV (flow-through cell) with simulated physiological fluids (pH 1.2–7.4). Model release kinetics via Higuchi or Korsmeyer-Peppas equations. Validate against hydroxyzine hydrochloride dissolution profiles .

Q. What strategies validate the absence of toxic intermediates in this compound synthesis?

  • Methodological Answer : Employ LC-MS/MS with in-source fragmentation to detect trace intermediates. Compare impurity profiles against ICH Q3A limits. Use accelerated stability testing under oxidative stress (H2_2O2_2) to force degradation, as per tetracycline hydrochloride guidelines .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. NMR) and replicate experiments across independent labs.
  • Literature Review : Follow EPA strategies for carbon tetrachloride, prioritizing peer-reviewed journals and excluding non-English studies without validated translations .
  • Safety Compliance : Align with Cayman Chemical’s SDS protocols for emergency response and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.